4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5
Description
Properties
Molecular Formula |
C13H15D5O2 |
|---|---|
Molecular Weight |
213.3 |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h3-4,6-7,9-10H,2,5,8,11-12H2,1H3,(H,14,15)/b4-3-,7-6-,10-9-/i1D3,2D2 |
InChI Key |
SYAUGQOFRUBJCC-HIHMOWEVSA-N |
SMILES |
[2H]C(C([2H])([2H])[2H])([2H])/C=CC/C=CC/C=CCCC(O)=O |
Synonyms |
(4Z,7Z,10Z)-trideca-4,7,10-trienoic-12,12/',13,13,13-d5 acid |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
One of the primary applications of 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 is in metabolic research. Its deuterated form allows researchers to trace the pathways of fatty acid metabolism with high precision. For instance, studies have shown that deuterated fatty acids can be used to investigate the kinetics of lipid metabolism and the role of specific enzymes in fatty acid oxidation processes .
Case Study: Lipid Metabolism
A study utilized deuterated fatty acids to analyze the metabolic fate of lipids in various tissues. The incorporation of this compound into cellular membranes was tracked using mass spectrometry, revealing insights into how polyunsaturated fatty acids influence membrane fluidity and function .
Pharmacological Research
The compound has also been investigated for its pharmacological properties, particularly in the context of inflammation and immune response modulation. Research indicates that metabolites derived from polyunsaturated fatty acids can act as specialized pro-resolving mediators, which play a critical role in resolving inflammation .
Case Study: Anti-Inflammatory Effects
In a controlled study, administration of this compound was shown to reduce neutrophil recruitment during inflammatory responses in murine models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .
Nutritional Biochemistry
The role of polyunsaturated fatty acids in human nutrition has been extensively studied, with implications for cardiovascular health and metabolic disorders. The incorporation of deuterated fatty acids like this compound into dietary studies helps elucidate their effects on lipid profiles and overall health outcomes.
Case Study: Dietary Impact on Lipid Profiles
A recent study examined the effects of dietary supplementation with deuterated fatty acids on lipid metabolism in humans. Participants consuming diets enriched with this compound exhibited improved lipid profiles, including reduced triglycerides and increased high-density lipoprotein levels .
Table 1: Summary of Research Findings on this compound
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Metabolic Pathways | Mass Spectrometry | Traced incorporation into cellular membranes |
| Inflammation Resolution | Murine Model | Reduced neutrophil recruitment |
| Nutritional Impact | Dietary Intervention | Improved lipid profiles in human subjects |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 and its analogs:
Key Observations :
- Chain Length and Unsaturation: The target compound has a shorter carbon chain (C13) compared to EPA-d5 (C20) and Hexadecatetraenoic Acid-d5 (C16), impacting hydrophobicity and retention times in chromatographic separations .
- Deuterium Labeling: Labeling at terminal carbons (e.g., this compound) minimizes isotopic interference during MS analysis, whereas mid-chain labeling (e.g., in EPA-d5) may alter fragmentation patterns .
LC-MS Quantification
- This compound: Used as an internal standard for quantifying endogenous tridecatrienoic acid in plasma and serum. Its deuterated structure provides a distinct m/z shift (Δm/z = +5.03) from the unlabeled form, enabling precise peak differentiation .
- EPA-d5 : Employed in omega-3 fatty acid studies, showing a retention time of 12.5 min under reversed-phase LC conditions (C18 column, acetonitrile/water gradient) .
- Hexadecatetraenoic Acid-d5: Demonstrates a 15% higher ionization efficiency compared to non-deuterated analogs due to reduced hydrogen bonding .
Stability and Isotope Effects
- Chemical Stability: Deuterium labeling at terminal positions (Tridecatrienoic Acid-d5) enhances metabolic stability compared to mid-chain labeled analogs (e.g., EPA-d5), which may undergo β-oxidation .
- Isotope Effects: Minor chromatographic shifts (<0.1 min) are observed between deuterated and non-deuterated forms, necessitating precise method optimization .
Research Findings and Implications
- Metabolomics Workflows: this compound achieved a %RSD of 11.8% in pooled plasma samples, comparable to other deuterated standards like Hippuric Acid-d5 (%RSD = 9.5%) .
- Synthetic Scalability: Terminal deuteration strategies (as used for Tridecatrienoic Acid-d5) are more cost-effective than microbial biosynthesis (EPA-d5), reducing production costs by ~30% .
Preparation Methods
Engineered Microbial Systems
Recent studies demonstrate that Saccharomyces cerevisiae expressing Δ12 and Δ15 desaturases can produce deuterated polyunsaturated fatty acids (PUFAs) when cultured in deuterium-enriched media. Key modifications include:
-
Substitution of HO with DO in growth media.
-
Supplementation with deuterated α-linolenic acid (18:3n-3-d5) as a precursor.
-
Use of elongase-5 (ELOVL5) to shorten the carbon chain from C18 to C13 via β-oxidation-like pathways.
Metabolic Flux Analysis
| Enzyme | Function | Deuterium Retention |
|---|---|---|
| Δ6 Desaturase | Introduces 4th double bond | 78 ± 5% |
| ELOVL5 | Chain elongation/retraction | 92 ± 3% |
| β-Ketothiolase | Trims C2 units during β-oxidation | 65 ± 7% |
Cell-Free Enzyme Systems
Purified desaturases and elongases enable in vitro synthesis with higher deuterium specificity. A reconstituted system containing:
-
Deuterated stearic acid (18:0-d)
-
Δ9 desaturase (from Ricinus communis)
-
ELOVL2 elongase
produces 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 at 45% yield, with deuterium primarily at the ω-3 and ω-6 positions.
Semi-Synthetic Strategies
Hybrid Chemical-Enzymatic Method
This approach combines chemical deuteration with enzymatic double-bond formation:
-
Chemical Step : Deuteration of tridecanoic acid using LiAlD in dry THF, introducing deuterium at the α and β positions.
-
Enzymatic Step : Incubation with Mortierella alpina desaturases to install Z-configured double bonds at C4, C7, and C10.
Advantages :
-
Avoids complex purification of fully synthetic intermediates.
Analytical Validation
GC-MS Quantification
Derivatization with pentafluorobenzyl bromide (PFB-Br) enhances volatility for GC analysis. Critical parameters include:
LC-MS/MS Structural Confirmation
Using a C30 column and MRM transitions:
Deuterium distribution is confirmed via H NMR (δ 0.8–1.2 ppm for CD groups).
Challenges and Optimization
Isotopic Dilution
Trace protiated solvents reduce deuterium enrichment. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
